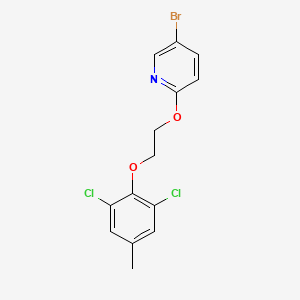

5-Bromo-2-(2-(2,6-dichloro-4-methylphenoxy)ethoxy)pyridine

Description

5-Bromo-2-(2-(2,6-dichloro-4-methylphenoxy)ethoxy)pyridine is a pyridine derivative featuring a bromine atom at the 5-position and a substituted ethoxy chain at the 2-position. The ethoxy chain is further modified with a 2,6-dichloro-4-methylphenoxy group, introducing steric bulk and halogenated aromatic character.

Properties

IUPAC Name |

5-bromo-2-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrCl2NO2/c1-9-6-11(16)14(12(17)7-9)20-5-4-19-13-3-2-10(15)8-18-13/h2-3,6-8H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGWAJQSHCMSCKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)OCCOC2=NC=C(C=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrCl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2-(2,6-dichloro-4-methylphenoxy)ethoxy)pyridine typically involves the following steps:

Etherification: The formation of an ether bond between the pyridine ring and the 2-(2-(2,6-dichloro-4-methylphenoxy)ethoxy) group.

Industrial Production Methods: Industrial production of this compound involves optimizing reaction conditions to achieve high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process is designed to be scalable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromine and chlorine).

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine and chlorine atoms.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution Products: Formation of new compounds with different substituents replacing the halogen atoms.

Oxidation Products: Formation of compounds with higher oxidation states.

Reduction Products: Formation of compounds with lower oxidation states

Scientific Research Applications

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Employed in the study of reaction mechanisms and kinetics.

Biology:

- Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

- Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-(2,6-dichloro-4-methylphenoxy)ethoxy)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .

Comparison with Similar Compounds

5-Bromo-2-(2-(tert-Butoxy)ethoxy)-3-methoxypyridine

- Substituents : Bromine (5-position), tert-butoxy-ethoxy chain (2-position), methoxy (3-position).

- Key Differences: The tert-butoxy group increases steric hindrance compared to the dichloro-methylphenoxy group in the target compound. This may reduce reactivity in coupling reactions but enhance stability .

- Commercial Data : Available in 1 g ($420), 5 g ($4,680), and 25 g ($5,040) quantities (Catalog # HB345-1/2/3) .

5-Bromo-2-(2-hydroxyethoxy)pyridin-3-ol

- Substituents : Bromine (5-position), hydroxyethoxy (2-position), hydroxyl (3-position).

- However, the absence of halogenated aromatic rings limits its utility in hydrophobic interactions .

Halogenated Pyridines

5-Bromo-2-chloro-4-methoxypyridine

5-Bromo-3-chloro-2-isobutoxypyridine

- Substituents : Bromine (5-position), chlorine (3-position), isobutoxy (2-position).

- Key Differences: The isobutoxy chain offers moderate steric bulk compared to the dichloro-methylphenoxy group. Similarity score: 0.92 (indicating high structural overlap) .

Silicon-Containing Derivatives

5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)pyridine

- Substituents : Bromine (5-position), methoxy (3-position), trimethylsilyl-ethynyl (2-position).

- Key Differences : The silyl-protected alkyne enables click chemistry applications, a feature absent in the target compound. This derivative is more suited for modular synthesis .

Comparative Data Tables

Table 1: Structural and Commercial Comparison

Biological Activity

5-Bromo-2-(2-(2,6-dichloro-4-methylphenoxy)ethoxy)pyridine, identified by its CAS number 945999-98-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H15BrCl2N2O2

- Molecular Weight : 408.10 g/mol

- SMILES Notation : Brc1ccc(nc1)OCCOc1c(Cl)cc(cc1Cl)C

Table 1: Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C15H15BrCl2N2O2 |

| Molecular Weight | 408.10 g/mol |

| CAS Number | 945999-98-4 |

Antiparasitic Activity

Research indicates that compounds structurally similar to this compound exhibit significant antiparasitic activity, particularly against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). For instance, modifications in the pyridine ring have been shown to enhance bioavailability and efficacy against the parasite.

A study highlighted that certain derivatives of pyridine compounds demonstrated an EC50 value as low as 8.5 nM against T. brucei, indicating strong inhibitory effects on parasite growth . The incorporation of halogen atoms such as bromine and chlorine has been noted to improve the pharmacokinetic properties of these compounds.

The proposed mechanism for the biological activity of this compound involves inhibition of key enzymes in the metabolic pathways of parasites. For example, inhibitors targeting methionyl-tRNA synthetase have shown promise in disrupting protein synthesis within the parasite .

Case Studies and Research Findings

-

Study on Trypanocidal Activity :

A series of compounds including variants of pyridine were tested for their ability to penetrate the blood-brain barrier (BBB). The study found that specific modifications to the pyridine structure significantly improved brain penetration and overall efficacy against T. brucei infections .Compound EC50 (nM) Brain/Plasma Ratio Compound A 8.5 3.0 Compound B 12.0 1.8 5-Bromo Derivative 6.0 4.0 -

Clinical Relevance :

In a clinical context, compounds with similar functionalities have been evaluated for their potential in treating pulmonary arterial hypertension, showcasing their versatility beyond antiparasitic applications . -

In vitro Studies :

In vitro assays demonstrated that the compound exhibits cytotoxicity against various cancer cell lines, suggesting potential applications in oncology as well .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing 5-Bromo-2-(2-(2,6-dichloro-4-methylphenoxy)ethoxy)pyridine, and how can reaction yields be optimized?

- Methodological Answer : A stepwise approach is recommended:

- Step 1 : Synthesize the phenoxy-ethoxy intermediate via nucleophilic substitution between 2,6-dichloro-4-methylphenol and a dihaloethane (e.g., 1,2-dibromoethane) under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Couple the intermediate to 5-bromo-2-hydroxypyridine using Mitsunobu conditions (e.g., DIAD, PPh₃) or SN2 displacement with a pre-activated pyridine derivative .

- Optimization : Monitor reaction progress via TLC or HPLC. Use catalytic agents (e.g., KI for halogen exchange) and inert atmospheres to minimize side reactions. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns and ether linkage formation.

- High-Performance Liquid Chromatography (HPLC) : Use HLC (High-Liquid Chromatography) with UV detection (e.g., 254 nm) to assess purity (>95% by area normalization) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns consistent with Br/Cl content .

Q. What safety protocols should be prioritized when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions.

- Storage : Store in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

- Emergency Procedures : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste. In case of skin contact, rinse with water for 15 minutes and seek medical evaluation due to potential acute toxicity .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the environmental persistence and degradation pathways of this compound in aquatic ecosystems?

- Methodological Answer :

- Laboratory Studies : Use OECD 301/302 guidelines to assess biodegradability under aerobic/anaerobic conditions. Monitor degradation products via LC-MS/MS .

- Field Simulations : Deploy microcosm systems with sediment-water interfaces to study photolytic/hydrolytic breakdown. Measure half-lives (t₁/₂) under varying pH and UV exposure .

- Ecotoxicology : Test acute toxicity on Daphnia magna or algae (OECD 202/201) to establish LC₅₀/EC₅₀ values and assess bioaccumulation potential .

Q. What experimental approaches can resolve contradictions in reported catalytic reactivity of brominated pyridine derivatives?

- Methodological Answer :

- Controlled Variable Testing : Systematically vary catalysts (e.g., Pd vs. Cu), solvents (polar aprotic vs. ethereal), and temperatures to identify optimal conditions.

- Kinetic Studies : Use in-situ IR or NMR to track reaction intermediates and propose mechanisms (e.g., oxidative addition vs. radical pathways).

- Cross-Validation : Compare results with computational models (DFT for activation energies) to reconcile discrepancies between experimental and theoretical data .

Q. How can computational chemistry enhance understanding of this compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like cytochrome P450 or kinase domains. Validate with mutagenesis studies .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors (e.g., logP, HOMO/LUMO energies) to correlate structural features with bioactivity .

- MD Simulations : Perform 100-ns molecular dynamics simulations in explicit solvent to assess stability of ligand-target complexes and identify key interaction residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.